2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate
Description
2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate is a chemical compound with the molecular formula C10H11F3N4O2 and a molecular weight of 276.22 g/mol . This compound is characterized by the presence of a trifluoroethyl group, a cyanoethyl group, and a pyrazolyl carbamate moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N4O2/c1-7-5-8(17(16-7)4-2-3-14)15-9(18)19-6-10(11,12)13/h5H,2,4,6H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAKUKDOYOUAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)OCC(F)(F)F)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
$$
\text{1-(2-cyanoethyl)-3-methyl-1H-pyrazole-5-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{CF}3CH2OH, \text{Et}3N} \text{2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate}
$$
Table 1: Key Reagents and Conditions
| Step | Reagent(s) | Solvent | Temperature | Notes |
|---|---|---|---|---|
| 1 | Thionyl chloride (SOCl₂) | DCM | 0–25°C | Acid chloride formation |
| 2 | 2,2,2-Trifluoroethanol, Et₃N | DCM or THF | 0–25°C | Carbamate esterification |
2.3. Purification and Characterization
- The crude product is typically purified by column chromatography or recrystallization.
- Characterization is performed using NMR, IR, and mass spectrometry to confirm structure and purity.
Data Table: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁F₃N₄O₂ |
| Molecular Weight | 276.22 g/mol |
| Appearance | Powder |
| Purity (typical) | ≥95% |
| Storage | 2–8°C, sealed, dry |
| LogP | 2.216 |
| Topological Polar Surface Area (TPSA) | 79.94 Ų |
| H-bond Acceptors | 5 |
| H-bond Donors | 1 |
| Rotatable Bonds | 4 |
Research Findings and Comparative Notes
- The described synthetic route is analogous to established methods for preparing carbamate derivatives, where the alcohol (here, 2,2,2-trifluoroethanol) reacts with an activated acid derivative under mild conditions.
- The use of triethylamine serves to neutralize the hydrochloric acid generated during the esterification, promoting completion of the reaction and minimizing side products.
- The method allows for moderate to high yields, with purity typically exceeding 95% after purification.
- Variations in the base, solvent, or purification technique may be applied depending on scale and desired purity.
Summary Table: Synthesis Overview
| Step | Intermediate/Product | Key Reagents/Conditions | Expected Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 1-(2-cyanoethyl)-3-methyl-1H-pyrazole-5-carboxylic acid | Commercial or synthesized | — | |
| 2 | Acid chloride | SOCl₂, DCM, 0–25°C | 80–90 | |
| 3 | 2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate | 2,2,2-trifluoroethanol, Et₃N, DCM/THF, 0–25°C | 70–85 |
Chemical Reactions Analysis
2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Scientific Research Applications
2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate is used in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate include:
2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate analogs: These compounds have similar structures but may differ in the substituents on the pyrazole ring or the carbamate group.
Other trifluoroethyl carbamates: Compounds with different substituents on the carbamate group but retaining the trifluoroethyl moiety.
Pyrazole derivatives: Compounds with similar pyrazole cores but different functional groups attached to the ring.
The uniqueness of 2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
The compound 2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological potential.
Molecular Formula and Structure
- Molecular Formula : C9H10F3N3O2
- Molecular Weight : 251.21 g/mol
The structural formula can be represented as follows:
Physical Properties
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
- Stability : Stable under standard laboratory conditions.
The biological activity of 2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. The compound under discussion has shown promise in inhibiting the growth of cancer cells through mechanisms such as:
- Inhibition of Kinases : It has been studied for its inhibitory effects on BRAF(V600E) and EGFR, which are critical in various cancers.
- Synergistic Effects : In vitro studies have demonstrated that this compound, when combined with standard chemotherapeutics like doxorubicin, enhances cytotoxicity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophage models, suggesting its potential use in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies have indicated that this pyrazole derivative possesses antimicrobial properties. It demonstrated effective inhibition against various bacterial strains, potentially through disruption of bacterial cell membranes .
Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of pyrazole derivatives, 2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate was tested against several cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value indicating potent activity compared to control treatments.
Study 2: Combination Therapy
A combination therapy study highlighted the enhanced effectiveness of this compound when used alongside doxorubicin. The combination resulted in a lower IC50 value for both agents compared to their individual use, showcasing a synergistic effect that could lead to improved therapeutic outcomes for patients with resistant cancer types .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increased lipophilicity and cellular uptake |
| Substitution at the 5-position | Enhanced binding affinity to target proteins |
| Variations in the cyanoethyl group | Altered pharmacokinetic properties |
These modifications have been systematically explored to enhance the therapeutic profile of pyrazole derivatives .
Q & A
Q. What are the most efficient synthetic routes for preparing 2,2,2-trifluoroethyl carbamate derivatives with pyrazole cores?
The synthesis typically involves coupling a pyrazole-amine intermediate with a trifluoroethyl carbamate group. A common method uses di-tert-butyl dicarbonate (Boc₂O) to protect the amine group during intermediate steps, followed by deprotection and reaction with 2,2,2-trifluoroethyl chloroformate (). For example, tert-butyl carbamate intermediates (e.g., tert-butyl [5-(methylamino)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate) are synthesized via Boc protection of pyrazole-amines, purified via recrystallization, and then subjected to trifluoroethylation .
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a combination of ¹H/¹³C NMR to confirm the presence of the trifluoroethyl group (δ ~120-125 ppm for CF₃ in ¹³C NMR) and the pyrazole ring protons (δ ~6.5-7.5 ppm in ¹H NMR). High-resolution mass spectrometry (HRMS) validates the molecular formula, while HPLC (C18 column, acetonitrile/water gradient) assesses purity ≥95% (). Crystallography studies (e.g., X-ray diffraction) can resolve steric effects of the cyanoethyl substituent .
Q. What solvents and conditions stabilize this compound during storage?
The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at -20°C in anhydrous solvents like DMSO or DMF. Avoid prolonged exposure to basic conditions, which may hydrolyze the carbamate group ().
Advanced Research Questions
Q. How does the cyanoethyl substituent influence the compound’s reactivity in nucleophilic environments?
The 2-cyanoethyl group enhances electron-withdrawing effects, stabilizing the pyrazole ring but increasing susceptibility to nucleophilic attack at the carbamate carbonyl. In kinetic studies, substituents like CN reduce the activation energy for hydrolysis by ~15% compared to alkyl analogs (). Computational modeling (DFT) can predict sites of electrophilic reactivity .
Q. What strategies optimize bioavailability for in vivo studies?
Modify the logP via substituent tuning. The trifluoroethyl group (logP ~1.2) balances hydrophobicity, while the cyanoethyl moiety (logP ~0.5) improves solubility. Co-solvent systems (e.g., PEG-400/saline) enhance dissolution. Pharmacokinetic profiling in rodent models (IV/PO administration) is critical to assess AUC and half-life ( ).
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values often arise from assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols using positive controls (e.g., staurosporine for kinase inhibition) and validate target engagement via SPR (surface plasmon resonance) or thermal shift assays ( ).
Q. What in silico tools predict binding affinity to kinase targets like Jak2?
Docking studies (AutoDock Vina) using the Jak2 V617F mutant crystal structure (PDB: 4FVP) suggest the pyrazole-carbamate scaffold occupies the ATP-binding pocket. The trifluoroethyl group forms hydrophobic interactions with Leu983 and Val981, while the carbamate hydrogen-bonds to Lys882 ( ).
Q. How do structural analogs compare in selectivity against off-target receptors (e.g., σ receptors)?
Replace the cyanoethyl group with thiophene or morpholine to modulate σ receptor affinity. For example, 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (E-52862) shows >100-fold selectivity for σ₁ over σ₂ receptors ( ).
Methodological Challenges
Q. What analytical methods quantify degradation products under accelerated stability testing?
LC-MS/MS with a Q-TOF detector identifies hydrolysis products (e.g., 2-cyanoethylamine). Forced degradation studies (40°C/75% RH for 4 weeks) reveal up to 12% degradation, primarily via carbamate cleavage .
Q. How can crystallinity be engineered to improve formulation properties?
Screen polymorphs using solvent evaporation (e.g., methanol/ethyl acetate). The β-polymorph (melting point ~145°C) exhibits superior flowability for tablet compression compared to the amorphous form ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
